2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
The compound “2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide” is a complex organic molecule. It contains a triazoloquinazoline core, which is a fused ring system incorporating a triazole and a quinazoline . This type of structure is often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazoloquinazoline core, which is a fused ring system incorporating a triazole and a quinazoline . This core is substituted with various functional groups, including a methyl group, an oxo group, and a trimethoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups and the nature of the triazoloquinazoline core . For instance, the oxo group could potentially be involved in redox reactions, while the trimethoxyphenyl group could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Antihistaminic Activity
A series of novel triazoloquinazolinone derivatives have been synthesized and investigated for their H1-antihistaminic activities. These studies have shown promising results in the development of new antihistaminic agents with minimal sedative effects, comparing favorably with standard drugs like chlorpheniramine maleate. For instance, certain derivatives exhibited significant protection against histamine-induced bronchospasm in animal models, highlighting their potential as non-sedative H1-antihistamines (Alagarsamy et al., 2007; Alagarsamy et al., 2008). These studies contribute significantly to the search for more effective and safer antihistaminic medications.
Antitumor Activity
Research into quinazolinone analogues has also demonstrated impressive antitumor activities. A novel series of benzyl-substituted quinazolinones were synthesized and evaluated for their in vitro antitumor activity, showing broad-spectrum efficacy with potential as more potent alternatives to established treatments like 5-FU. This suggests a promising avenue for the development of new anticancer drugs (Al-Suwaidan et al., 2016). The detailed molecular docking studies further elucidate their mechanism of action, providing valuable insights for future drug design.
Bactericidal and Fungicidal Properties
Furthermore, certain triazoloquinazolinone derivatives have been evaluated for their antimicrobial properties. Compounds designed with specific substituents have shown notable antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae, responsible for significant agricultural crop diseases. These findings suggest potential applications in developing new bactericides for agricultural use, demonstrating the diverse utility of these compounds beyond human medicine (Yang & Bao, 2017).
Mechanism of Action
Target of Action
The compound, also known as 2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, is a derivative of the 1,2,4-triazolo[4,3-c]quinazolin class . This class of compounds is known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Compounds in the 1,2,4-triazolo[4,3-c]quinazolin class are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
These could include pathways related to cell proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), inflammation (in the case of anti-inflammatory activity), and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[4,3-c]quinazolin class . These studies could provide insights into the potential ADME properties of this compound.
Result of Action
Given the diverse pharmacological activities of the 1,2,4-triazolo[4,3-c]quinazolin class, the compound could potentially induce changes in cell proliferation, microbial growth, inflammation, and enzymatic processes .
Future Directions
Compounds with similar structures have shown promise as anticancer agents . Therefore, this compound could potentially be investigated for similar applications. Future research could also explore the synthesis of related compounds with different substituents, to optimize their biological activity and safety profile .
Properties
IUPAC Name |
2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-12-6-5-7-14-18(12)22-11-25-20(14)24-26(21(25)28)10-17(27)23-13-8-15(29-2)19(31-4)16(9-13)30-3/h5-9,11H,10H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNFMOYCRAYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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